molecular formula C7H9FN2O2S B1304192 [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine CAS No. 832714-48-4

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine

Cat. No.: B1304192
CAS No.: 832714-48-4
M. Wt: 204.22 g/mol
InChI Key: IOOKDEPCDHCNSK-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine (CAS 832714-48-4; alternative CAS 914637-59-5) is a fluorinated arylhydrazine derivative featuring a methylsulfonyl group at the para position and a fluorine atom at the ortho position of the phenyl ring. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, while the fluorine atom contributes to electronic modulation and steric effects. This compound is commercially available with high purity (98%) and is utilized in synthetic organic chemistry, particularly in the preparation of heterocyclic scaffolds such as pyrazoles, triazoles, and benzimidazoles .

Properties

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKDEPCDHCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382255
Record name [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832714-48-4
Record name [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine typically involves the reaction of 2-fluoro-4-nitrophenyl methyl sulfone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine is a chemical compound notable for its unique structure, which includes a hydrazine functional group, a fluorine atom, and a methylsulfonyl group attached to a phenyl ring. This combination suggests significant potential for various scientific research applications, particularly in the fields of medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound has garnered attention for its potential in drug development due to its biological activity. Notable applications include:

  • Antimicrobial Activity : Studies indicate that derivatives of hydrazine compounds can exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies have demonstrated that related compounds can significantly reduce COX-2 activity, suggesting potential therapeutic uses in inflammatory diseases .
  • Anticancer Activity : Research has explored the anticancer properties of hydrazine derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies highlight the compound's ability to induce apoptosis in cancer cells .

Biological Probes

The compound can be utilized to develop biological probes for studying hydrazine-reactive sites within biological systems. This application is particularly relevant in biochemical research where understanding reactive sites can lead to insights into metabolic pathways and disease mechanisms .

Materials Science

In materials science, this compound can serve as an intermediate in the synthesis of polymers or coatings with specific properties. Its unique chemical structure may contribute to the development of materials with enhanced stability or reactivity .

Antimicrobial Evaluation

A comprehensive study evaluated various hydrazine derivatives for their antimicrobial activity against pathogenic bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like nystatin and imipenem, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Assessment

In another investigation focused on anti-inflammatory properties, compounds structurally related to this compound were tested for COX-2 inhibition. The most potent inhibitors showed IC50 values in the low micromolar range, demonstrating their efficacy as anti-inflammatory agents .

Anticancer Studies

Research involving hydrazone derivatives highlighted promising anticancer effects against breast cancer cell lines (MDA-MB-231). Compounds were shown to induce apoptosis and inhibit cell proliferation significantly, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom and methylsulfonyl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Key Properties Applications/Synthesis
[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine 832714-48-4 2-Fluoro, 4-methylsulfonyl C₇H₈FN₂O₂S High purity (98%), electron-withdrawing groups enhance electrophilicity Synthesis of heterocycles (e.g., pyridazinones, triazoles)
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine 849035-85-4 2-Chloro, 5-methyl, 4-methylsulfonyl C₈H₁₀ClN₂O₂S Chloro substituent increases lipophilicity; methyl enhances steric hindrance Intermediate in agrochemicals or pharmaceuticals
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine 2060751-75-7 4-(Trifluoroethyl)sulfonyl C₈H₈ClF₃N₂O₂S Trifluoroethyl group enhances electronegativity and metabolic stability Potential use in drug discovery for enhanced binding interactions
4-(Methylsulfonyl)phenylhydrazine hydrochloride 17852-67-4 4-Methylsulfonyl C₇H₁₀N₂O₂S·HCl Hydrochloride salt improves solubility; lacks fluorine, altering electronic effects Organic synthesis (e.g., coupling reactions)
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride 5052-05-1 2-Fluoro, 4-methyl C₇H₉FN₂·HCl Methyl group is electron-donating; reduced acidity compared to methylsulfonyl analogs Intermediate for fluorinated aromatic compounds

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in this compound increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution or coupling reactions. In contrast, analogs like (2-Fluoro-4-methylphenyl)hydrazine hydrochloride (CAS 5052-05-1) feature electron-donating methyl groups, which reduce ring reactivity but enhance stability .

Impact of Halogen Substituents :

  • Fluorine (van der Waals radius: 1.47 Å) provides moderate steric hindrance and strong electronegativity, while chlorine (1.75 Å) in CAS 849035-85-4 increases lipophilicity, favoring membrane permeability in drug candidates .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 17852-67-4) improve aqueous solubility, critical for pharmaceutical formulations, whereas free hydrazines (e.g., CAS 832714-48-4) are typically used in organic solvents for synthetic applications .

Biological Activity

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine is a chemical compound characterized by a hydrazine functional group attached to a phenyl ring, which is further substituted with both a fluoro group and a methylsulfonyl group. Its molecular formula is C8_8H10_{10}FN3_3O2_2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This unique combination suggests potential reactivity and biological activity, making it an interesting subject in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves several steps, including the use of various reagents and catalysts to achieve the desired compound with high purity and yield. The synthesis pathway often includes oxidation, reduction, and substitution reactions that modify the hydrazine moiety or introduce additional functional groups.

Biological Activity Overview

Compounds containing hydrazine and sulfonyl groups have been shown to exhibit significant biological activities. The biological activity spectrum of this compound includes:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound can exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Properties : Related compounds have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation.
  • Potential Anticancer Activity : Some studies suggest that compounds with similar structural features may possess anticancer properties.

The mechanism of action for this compound is primarily linked to its ability to inhibit COX enzymes. This inhibition affects the cyclooxygenase pathway, leading to reduced production of pro-inflammatory mediators.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of Action
4-FluorophenylhydrazineAntidepressantModulates neurotransmitter levels
4-MethylsulfonylphenylhydrazineAnti-inflammatoryCOX-2 inhibition
2-Amino-5-fluorobenzenesulfonamideAntibacterialDisrupts bacterial cell wall synthesis
3-Fluoro-4-(methylthio)anilineAnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Evaluation : A study assessed various derivatives of hydrazine for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like nystatin and imipenem .
  • Anti-inflammatory Assessment : In another investigation, compounds similar to this compound were tested for their ability to inhibit COX-2 activity. The most potent inhibitors showed IC50_{50} values in the low micromolar range, demonstrating their potential as anti-inflammatory agents .
  • Anticancer Studies : Research involving hydrazone derivatives demonstrated promising anticancer effects in vitro against breast cancer cell lines (MDA-MB-231). Compounds were shown to induce apoptosis and inhibit cell proliferation significantly .

Q & A

Q. Advanced

  • ¹H NMR complexity : Fluorine (I = ½) splits adjacent aromatic protons into doublets (²JHF ≈ 8–12 Hz), complicating integration .
  • ¹³C NMR shifts : The sulfonyl group deshields nearby carbons, causing upfield shifts (Δδ ≈ 5–10 ppm) .
  • Hydrazine tautomerism : NH protons may exchange rapidly, broadening signals unless DMSO-d₆ is used to stabilize rotamers .

How to resolve contradictions in experimental data when using this compound in cross-coupling reactions?

Q. Advanced

  • Reproducibility issues : Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and ligand choice (XPhos vs. BINAP) to mitigate batch-dependent variability .
  • Byproduct formation : Use excess hydrazine (2 eq.) to suppress aldol condensation side reactions .
  • Kinetic vs. thermodynamic control : Monitor reactions via TLC at multiple timepoints to identify optimal termination points .

What role does the methylsulfonyl group play in stabilizing intermediates during reactions?

Q. Advanced

  • Electron-withdrawing effects : Stabilize negative charges in transition states (e.g., during nucleophilic aromatic substitution) .
  • Hydrogen-bond acceptor : Sulfonyl oxygen interacts with protic solvents (e.g., acetic acid), enhancing intermediate solubility .
  • Steric protection : The bulky group reduces undesired dimerization in condensation reactions .

How to evaluate the compound’s potential as a ligand in coordination chemistry?

Q. Advanced

  • Chelation studies : Test metal binding (e.g., Cu²⁺, Fe³⁺) via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Stoichiometry determination : Use Job’s plot analysis with varying metal:ligand ratios .
  • Thermodynamic stability : Calculate binding constants (log K) from titration data .

What safety precautions are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact, as sulfonyl groups can cause irritation .
  • Storage : Keep under nitrogen at 2–8°C to prevent oxidation .

How does the compound compare to non-fluorinated analogs in biological activity assays?

Q. Advanced

  • Enhanced lipophilicity : Fluorine increases log P by ~0.5 units, improving membrane permeability in cell-based studies .
  • Metabolic stability : The sulfonyl group reduces CYP450-mediated degradation compared to hydroxyl analogs .
  • Toxicity profiling : Fluorinated derivatives show lower LD₅₀ values in rodent models (e.g., 150 mg/kg vs. 220 mg/kg for non-fluorinated analogs) .

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